4,8-dibromothieno[2,3-f][1]benzothiole
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Overview
Description
4,8-Dibromothieno2,3-fbenzothiole is a sulfur-containing heterocyclic compound with two bromine atoms attached to the thieno and benzothiole rings. This compound is known for its unique electronic properties and is used in various scientific research applications, particularly in the fields of organic electronics and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-dibromothieno2,3-fbenzothiole typically involves the bromination of its parent heterocycle. The process begins with the preparation of the thieno2,3-fbenzothiole core, followed by selective bromination at the 4 and 8 positions. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, with solvents such as dichloromethane or chloroform .
Industrial Production Methods
While specific industrial production methods for 4,8-dibromothieno2,3-fbenzothiole are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
4,8-Dibromothieno2,3-fbenzothiole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: Suzuki-Miyaura and Stille coupling reactions are commonly used to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the bromine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like morpholine or piperidine in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol
Properties
Molecular Formula |
C10H4Br2S2 |
---|---|
Molecular Weight |
348.1 g/mol |
IUPAC Name |
4,8-dibromothieno[2,3-f][1]benzothiole |
InChI |
InChI=1S/C10H4Br2S2/c11-7-5-1-3-13-9(5)8(12)6-2-4-14-10(6)7/h1-4H |
InChI Key |
WVGHJMFKJADIAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C(=C3C(=C2Br)C=CS3)Br |
Origin of Product |
United States |
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